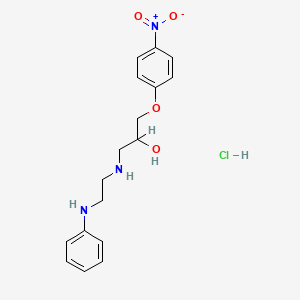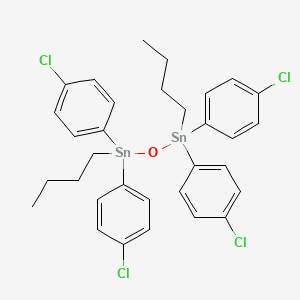
N'-2H-1,3-Benzodioxol-5-yl-N-(2-chloroethyl)-N-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-2H-1,3-Benzodioxol-5-yl-N-(2-chloroethyl)-N-nitrosourea” is a synthetic organic compound that belongs to the class of nitrosoureas. Nitrosoureas are known for their use in chemotherapy due to their ability to alkylate DNA and inhibit cancer cell growth. This compound is characterized by the presence of a benzodioxole ring, a chloroethyl group, and a nitrosourea moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N’-2H-1,3-Benzodioxol-5-yl-N-(2-chloroethyl)-N-nitrosourea” typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Chloroethyl Group: The chloroethyl group can be introduced via alkylation reactions using chloroethylamine.
Formation of the Nitrosourea Moiety: The nitrosourea group can be formed by reacting the intermediate with nitrosyl chloride under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions can occur at the nitrosourea moiety.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the nitrosourea moiety.
Substitution: Substituted derivatives with various nucleophiles.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its effects on biological systems, particularly its interaction with DNA.
Medicine: Investigated for its potential use in chemotherapy due to its DNA-alkylating properties.
Industry: Potential use in the development of new materials or chemical processes.
Mécanisme D'action
The compound exerts its effects primarily through the alkylation of DNA. The chloroethyl group forms covalent bonds with DNA bases, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately inhibiting cell growth and inducing apoptosis. The nitrosourea moiety also contributes to the compound’s cytotoxic effects by generating reactive intermediates that further damage cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carmustine (BCNU): Another nitrosourea compound used in chemotherapy.
Lomustine (CCNU): Similar in structure and function, used for treating brain tumors.
Semustine (MeCCNU): A methylated derivative of nitrosourea with similar applications.
Uniqueness
“N’-2H-1,3-Benzodioxol-5-yl-N-(2-chloroethyl)-N-nitrosourea” is unique due to the presence of the benzodioxole ring, which may impart additional biological activity or modify its pharmacokinetic properties compared to other nitrosoureas.
Propriétés
Numéro CAS |
80251-30-5 |
|---|---|
Formule moléculaire |
C10H10ClN3O4 |
Poids moléculaire |
271.66 g/mol |
Nom IUPAC |
3-(1,3-benzodioxol-5-yl)-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C10H10ClN3O4/c11-3-4-14(13-16)10(15)12-7-1-2-8-9(5-7)18-6-17-8/h1-2,5H,3-4,6H2,(H,12,15) |
Clé InChI |
AVLYOMOTASSHJT-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)NC(=O)N(CCCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


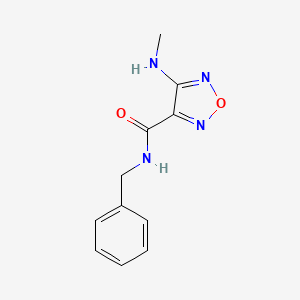
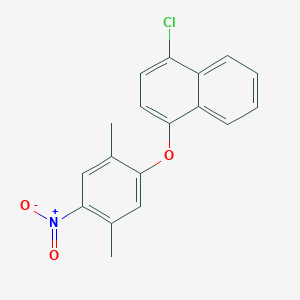

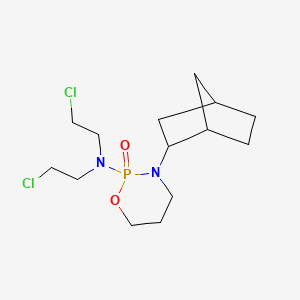

![3-{[2-(Pyridin-2-YL)ethyl]sulfanyl}propan-1-amine](/img/structure/B14431378.png)
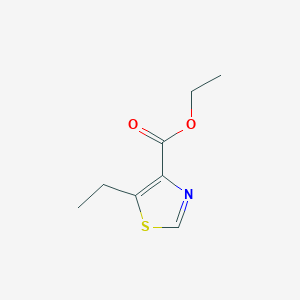
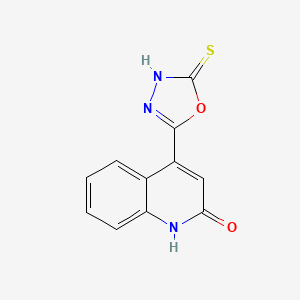
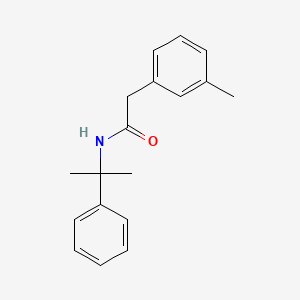
![2-{4-[3-([1,1'-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14431405.png)
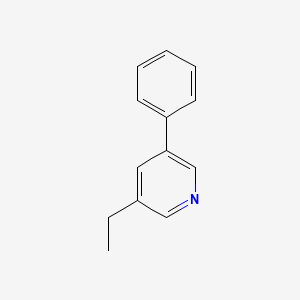
![8-Benzyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14431410.png)
